
2-(3-Methylpyridin-4-yl)propanoic acid;hydrochloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Molecular Structure Analysis
The InChI code for “2-(3-Methylpyridin-4-yl)propanoic acid;hydrochloride” is 1S/C10H13NO2.ClH/c1-7-4-5-11-6-8(7)10(2,3)9(12)13;/h4-6H,1-3H3,(H,12,13);1H . This code provides a unique representation of the molecule’s structure.Physical And Chemical Properties Analysis
The compound “2-(3-Methylpyridin-4-yl)propanoic acid;hydrochloride” is a solid at room temperature . More specific physical and chemical properties such as melting point, boiling point, and solubility are not available in the current resources.Wissenschaftliche Forschungsanwendungen
Fluorescence Derivatisation in Biological Assays
A study demonstrated the use of 3-(Naphthalen-1-ylamino)propanoic acid, a compound with structural similarities to 2-(3-Methylpyridin-4-yl)propanoic acid; hydrochloride, for fluorescence derivatisation of amino acids. The derivatised amino acids showed strong fluorescence, making them suitable for biological assays. This suggests potential applications of 2-(3-Methylpyridin-4-yl)propanoic acid; hydrochloride in enhancing fluorescence-based detection in various biological studies (Frade et al., 2007).
Antimicrobial Drug Development
Research on derivatives of 4-oxoquinoline-3-propanoic acids, related to 2-(3-Methylpyridin-4-yl)propanoic acid; hydrochloride, highlighted their potential as scaffolds for creating new antimicrobial drugs. This is due to their molecular similarity to fluoroquinolone antibiotics, indicating that 2-(3-Methylpyridin-4-yl)propanoic acid; hydrochloride could be valuable in the development of new antimicrobial agents (Zubkov et al., 2016).
Corrosion Inhibition
A study on Schiff bases derived from amino acids suggested that similar compounds, like 2-(3-Methylpyridin-4-yl)propanoic acid; hydrochloride, could be effective in inhibiting corrosion of metals in acidic environments. This opens up avenues for its application in materials science, particularly in the protection of metal surfaces (Vikneshvaran & Velmathi, 2017).
Polymorphism in Pharmaceutical Compounds
The characterization of polymorphic forms of a structurally similar compound to 2-(3-Methylpyridin-4-yl)propanoic acid; hydrochloride highlighted the importance of understanding polymorphism in pharmaceutical development. This knowledge is crucial for ensuring the consistency and efficacy of pharmaceutical compounds, suggesting a potential research avenue for 2-(3-Methylpyridin-4-yl)propanoic acid; hydrochloride in drug formulation and design (Vogt et al., 2013).
Safety and Hazards
Eigenschaften
IUPAC Name |
2-(3-methylpyridin-4-yl)propanoic acid;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H11NO2.ClH/c1-6-5-10-4-3-8(6)7(2)9(11)12;/h3-5,7H,1-2H3,(H,11,12);1H |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OOJMPUHPGPLTTE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CN=C1)C(C)C(=O)O.Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H12ClNO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
201.65 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(3-Methylpyridin-4-yl)propanoic acid;hydrochloride | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

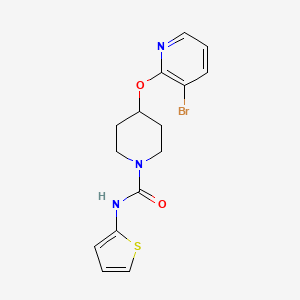

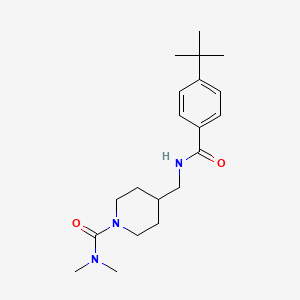
![N-(1-(1-(2,3-dimethylphenyl)-4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-6-yl)-3-methyl-1H-pyrazol-5-yl)furan-2-carboxamide](/img/structure/B2425021.png)
![3-[(4-Chlorophenyl)(prop-2-en-1-yl)sulfamoyl]benzoic acid](/img/structure/B2425022.png)
![3-[(5-Chloro-2,4-dimethoxyphenyl)sulfamoyl]-4-methoxybenzoic acid](/img/structure/B2425023.png)

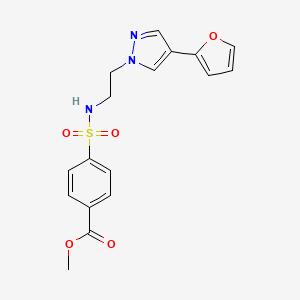
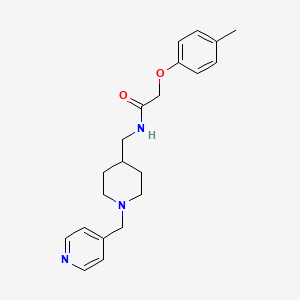
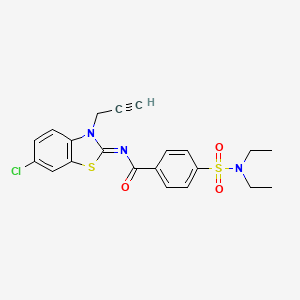
![Ethyl 2-[3-(3,4-dimethoxyphenyl)-4-oxochromen-7-yl]oxyacetate](/img/structure/B2425031.png)

![2-((3-bromobenzyl)thio)-3-cyclopropyl-7-phenyl-3H-pyrrolo[3,2-d]pyrimidin-4(5H)-one](/img/structure/B2425034.png)
![3-(2,5,7-Trimethyl-6-oxo-1,3-diaza-tricyclo[3.3.1.13,7]dec-2-yl)-propionic acid](/img/structure/B2425036.png)